tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17808751
InChI: InChI=1S/C12H23NO2S/c1-9(16)10-6-5-7-13(8-10)11(14)15-12(2,3)4/h9-10,16H,5-8H2,1-4H3
SMILES:
Molecular Formula: C12H23NO2S
Molecular Weight: 245.38 g/mol

tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17808751

Molecular Formula: C12H23NO2S

Molecular Weight: 245.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C12H23NO2S
Molecular Weight 245.38 g/mol
IUPAC Name tert-butyl 3-(1-sulfanylethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H23NO2S/c1-9(16)10-6-5-7-13(8-10)11(14)15-12(2,3)4/h9-10,16H,5-8H2,1-4H3
Standard InChI Key YBGIFYRKKYZAQH-UHFFFAOYSA-N
Canonical SMILES CC(C1CCCN(C1)C(=O)OC(C)(C)C)S

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a piperidine ring substituted at the 3-position with a 1-mercaptoethyl group (-CH₂CH₂SH) and at the 1-position with a tert-butoxycarbonyl (Boc) group. The Boc group enhances solubility in organic solvents and protects the amine during synthetic procedures, while the thiol moiety enables nucleophilic reactions and disulfide bond formation .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Piperidine Functionalization: Introduction of the mercaptoethyl group via nucleophilic substitution or Michael addition.

  • Boc Protection: Reaction with tert-butyl chloroformate to install the Boc group at the piperidine nitrogen.

Key Reaction Conditions

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for Boc protection due to their inertness and ability to dissolve both reactants.

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may facilitate acylation .

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsYieldPurity
Mercaptoethylation2-Mercaptoethanol, DCM, 0°C65%90%
Boc Protectiontert-Butyl chloroformate, TEA, 25°C78%95%

Data synthesized from.

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound is soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water due to the hydrophobic Boc group .

  • Stability: The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), while the thiol is prone to oxidation, necessitating inert storage conditions .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~2500 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (C=O stretch of the carbamate) .

  • NMR: δ 1.4 ppm (tert-butyl), δ 2.5–3.5 ppm (piperidine protons), δ 1.6–1.8 ppm (mercaptoethyl CH₂).

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s thiol and Boc groups make it a valuable building block for:

  • Crizotinib Analogues: Used in synthesizing kinase inhibitors by coupling with halogenated pyridines .

  • Peptide Mimetics: Thiol-ene click chemistry enables conjugation to biomolecules for drug delivery .

Research Gaps and Future Directions

Unexplored Pharmacological Profiles

  • In Vitro Screens: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and protease targets (e.g., caspase-3) .

  • Structure-Activity Relationship (SAR): Systematic modification of the mercaptoethyl chain length and Boc replacement .

Synthetic Advancements

  • Enantioselective Synthesis: Catalytic asymmetric methods to access single stereoisomers.

  • Green Chemistry: Solvent-free or aqueous-phase reactions to improve sustainability.

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